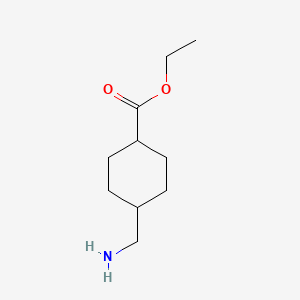

(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate” is a chemical compound with the molecular formula C10H19NO2 . It is also known by other names such as trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate and ETHYL 4-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C10H19NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9H,2-7,11H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1CCC(CC1)CN .

Physical And Chemical Properties Analysis

The molecular weight of “(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate” is 185.26 g/mol . It has a XLogP3-AA value of 1, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area is 52.3 Ų . The exact mass and monoisotopic mass are both 185.141578849 g/mol .

Scientific Research Applications

Organic Synthesis and Methodology

In organic synthesis, this compound and its derivatives play a critical role as intermediates in the construction of complex molecules. For example, Xin Cong and Z. Yao (2006) highlighted the use of a similar structural motif in the ring-closing metathesis-based synthesis of a functionalized cyclohexene skeleton, demonstrating the versatility of cyclohexanecarboxylate derivatives in synthesizing bioactive molecules (Xin Cong & Z. Yao, 2006). Additionally, M. Trollsås et al. (2000) described the design, synthesis, and ring-opening polymerization of functional cyclic esters, highlighting the importance of such derivatives in developing hydrophilic aliphatic polyesters (M. Trollsås et al., 2000).

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of "(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate" serve as key intermediates in the synthesis of pharmaceuticals. For instance, the asymmetric synthesis of Ceralure B1, a potent attractant for the Mediterranean fruit fly, was achieved through key steps involving cyclohexanecarboxylate derivatives, showcasing their application in developing bioactive compounds (A. Raw & E. Jang, 2000). Furthermore, Shaozhou Zhu et al. (2018) utilized a similar compound in the biocatalytic asymmetric synthesis of a key chiral intermediate for hepatitis C virus (HCV) NS3/4A protease inhibitors, demonstrating the compound's role in synthesizing therapeutically significant molecules (Shaozhou Zhu et al., 2018).

properties

IUPAC Name |

ethyl 4-(aminomethyl)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9H,2-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPFISPUYINSAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468173 |

Source

|

| Record name | Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate | |

CAS RN |

35879-53-9 |

Source

|

| Record name | Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)

![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)